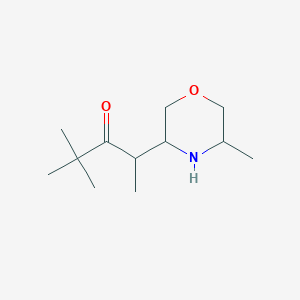

2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one

Descripción

2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one is a ketone derivative featuring a morpholine ring substituted at the 4-position of a pentan-3-one backbone. The compound’s structure includes two methyl groups at the 2-position of the pentanone and a 5-methylmorpholin-3-yl substituent.

Propiedades

Fórmula molecular |

C12H23NO2 |

|---|---|

Peso molecular |

213.32 g/mol |

Nombre IUPAC |

2,2-dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one |

InChI |

InChI=1S/C12H23NO2/c1-8-6-15-7-10(13-8)9(2)11(14)12(3,4)5/h8-10,13H,6-7H2,1-5H3 |

Clave InChI |

FSCCYLMRWUWREY-UHFFFAOYSA-N |

SMILES canónico |

CC1COCC(N1)C(C)C(=O)C(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one typically involves the reaction of 2,2-dimethylpentan-3-one with 5-methylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone can be reduced to form secondary alcohols.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Targeted Drug Delivery and Cancer Therapy

The compound is being investigated for its role as a component in drug delivery systems, particularly in the development of proteolysis-targeting chimeras (PROTACs). These chimeras selectively degrade specific proteins involved in cancer progression. Research has shown that compounds similar to 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one can effectively target mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This selectivity is achieved through mechanisms involving ubiquitination and autophagy pathways, highlighting the compound's potential as a therapeutic agent in oncology .

Synthesis of Bioactive Molecules

The compound serves as an intermediate in the synthesis of bioactive molecules. Its unique structure allows for modifications that can lead to various derivatives with enhanced biological activity. For instance, it has been utilized in synthesizing compounds that exhibit anti-inflammatory and anti-cancer properties .

Catalysis

As a Catalyst in Organic Reactions

2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one has shown promise as a catalyst in organic transformations. Its ability to facilitate reactions such as ketonization and oxidation positions it as a valuable tool in synthetic organic chemistry. Studies indicate that this compound can enhance reaction rates and selectivity when used alongside other catalytic systems .

Material Science

Development of Advanced Materials

In material science, this compound has potential applications in the formulation of advanced materials such as coatings and adhesives. Its properties can improve the mechanical strength and durability of these materials, making it suitable for industrial applications .

Cosmetic Formulation

Research indicates that 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one may also be incorporated into cosmetic formulations due to its emulsifying properties. It could enhance the stability and sensory attributes of cosmetic products, contributing to improved user experience .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the morpholine ring can interact with various receptors, influencing cellular signaling pathways.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Steric and Electronic Effects

- Steric Hindrance: The 2,2-dimethyl groups in the target compound likely increase steric bulk compared to simpler analogs like pentan-3-one. This could reduce reactivity in nucleophilic additions or condensations, similar to low yields observed in pyrogallol[4]arene syntheses using bulky ketones like acetophenone or pentan-3-one .

- This contrasts with sulfur-containing analogs like 1-(methylsulfanyl)pentan-3-one, where the thioether group may prioritize hydrophobic interactions .

Actividad Biológica

2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes a pentanone backbone with dimethyl and morpholine substituents. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one exhibits several biological activities, primarily in the areas of:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.

- Anti-inflammatory Effects : It has shown potential in modulating inflammatory pathways.

- Antimicrobial Properties : Some findings suggest activity against specific bacterial strains.

The biological activity of 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways related to growth and inflammation.

Anticancer Activity

A study evaluated the effect of 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one on human cancer cell lines, including HeLa and MCF-7 cells. The results indicated:

| Cell Line | IC50 (μM) | Description |

|---|---|---|

| HeLa | 12.5 | Moderate inhibition of cell proliferation |

| MCF-7 | 8.0 | Significant reduction in viability |

These findings suggest that the compound has a selective cytotoxic effect on certain cancer cells, warranting further investigation into its potential as an anticancer agent .

Anti-inflammatory Effects

In another study focusing on inflammatory markers, the compound was tested for its ability to inhibit prostaglandin E2 (PGE2) production in stimulated mesangial cells. The results demonstrated:

| Treatment Group | PGE2 Production (pg/mL) | Significance |

|---|---|---|

| Control | 500 | - |

| Compound Dose 1 | 250 | p < 0.05 |

| Compound Dose 2 | 100 | p < 0.01 |

This data indicates that higher concentrations of the compound significantly reduce PGE2 levels, suggesting a potent anti-inflammatory effect .

Antimicrobial Activity

The antimicrobial efficacy was assessed against various bacterial strains. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2,2-dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one, and how can intermediates be characterized?

- Methodology : Utilize multi-step organic synthesis involving:

- Morpholine ring functionalization : Introduce the 5-methylmorpholin-3-yl moiety via reductive amination or nucleophilic substitution .

- Ketone backbone assembly : Employ Claisen-Schmidt condensation or Baeyer-Villiger oxidation (as demonstrated for pentan-3-one derivatives in acid-catalyzed systems ).

- Characterization : Validate intermediates using HRMS (high-resolution mass spectrometry) and FTIR (e.g., carbonyl peaks at ~1700–1750 cm⁻¹ for ketones) .

Q. How can the acetylcholinesterase (AChE) inhibitory activity of this compound be evaluated in vitro?

- Methodology :

- Enzyme kinetics : Use Ellman’s assay with acetylthiocholine as a substrate. Compare inhibition potency (IC₅₀) to reference inhibitors like 1,5-bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide .

- Selectivity testing : Perform parallel assays with butyrylcholinesterase (BuChE) to confirm AChE specificity.

- Data interpretation : Analyze dose-response curves using non-linear regression (e.g., GraphPad Prism) to calculate Ki values .

Q. What safety precautions are critical when handling 2,2-dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one?

- Guidelines :

- Hazard mitigation : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy (analogous to morpholin-3-yl-pentanone derivatives ).

- First aid : For inhalation exposure, administer oxygen and consult a physician immediately .

Advanced Research Questions

Q. How can structural modifications to the morpholinyl or ketone groups enhance bioactivity or reduce toxicity?

- Approach :

- SAR analysis : Replace the 5-methyl group on morpholine with bulkier substituents (e.g., phenyl, trifluoromethyl) to study steric effects on AChE binding .

- Ketone optimization : Introduce α,β-unsaturated ketones to evaluate electrophilicity’s role in covalent inhibition (see chalcone derivative studies ).

- Toxicity screening : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity and Ames mutagenicity before in vivo testing .

Q. What experimental designs resolve contradictions in reported AChE inhibition data for morpholinyl-pentanone analogs?

- Troubleshooting :

- Assay variability : Standardize substrate concentration (e.g., 0.5 mM acetylthiocholine) and pH (8.0) across labs .

- Enzyme source : Compare recombinant human AChE vs. bovine erythrocyte-derived enzyme to identify species-specific discrepancies .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to assess inter-study variability .

Q. How can computational modeling predict the binding interactions of this compound with AChE?

- Protocol :

- Docking studies : Use AutoDock Vina to simulate ligand-enzyme interactions, focusing on the catalytic triad (Ser200, His440, Glu327) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- Validation : Correlate computational ΔG values with experimental IC₅₀ data from kinetic assays .

Q. What in vivo models are suitable for evaluating the neuroprotective efficacy of this compound?

- Models :

- Rodent studies : Induce cholinergic deficits via scopolamine and measure cognitive recovery using Morris water maze tests .

- Dosage optimization : Conduct dose-ranging studies (0.1–10 mg/kg, i.p.) with physostigmine as a positive control .

- Tissue distribution : Quantify brain penetrance using LC-MS/MS after administering deuterated analogs .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.